molecular formula C12H12N4O3 B3140846 N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 478047-31-3

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B3140846
CAS RN: 478047-31-3
M. Wt: 260.25 g/mol
InChI Key: BYMPKPSULMJLCF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BTA-EG6 and is a member of the triazole family of compounds. BTA-EG6 has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties.

Scientific Research Applications

1. Chemical and Physical Characterization

The compound 1,2,4-Triazole, closely related to the queried chemical, has been extensively studied for its physical, spectral, and thermal properties. Research has shown that biofield treatment can lead to significant alterations in these properties, suggesting potential applications in materials science and pharmaceuticals (Trivedi et al., 2015).

2. Medicinal Chemistry and Drug Design

The structural motif present in N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a key component in various pharmaceutical compounds. Studies have demonstrated its significance in the synthesis of heterocyclic systems, with compounds like 2-cyano-N-(2-hydroxyethyl) acetamide being vital intermediates in synthesizing novel and synthetically useful heterocyclic systems (Gouda et al., 2015).

3. Bioactive Compounds and Therapeutic Effects

Compounds bearing the 1,3-benzodioxole moiety, similar to the queried chemical, have been investigated for their bioactive properties. For example, 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine has been studied for its ability to ameliorate exercise-induced fatigue in mice by modulating the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor. This suggests potential applications in enhancing endurance capacity and facilitating recovery from fatigue (Fan et al., 2014).

4. Environmental and Ecotoxicological Studies

The similar compound, acetochlor, which shares structural characteristics with the queried chemical, has been subject to extensive ground water monitoring programs. These studies provide valuable insights into the environmental impact and ecotoxicology of such compounds, demonstrating their persistence in environmental samples and providing a basis for assessing environmental risks (De Guzman et al., 2005).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-12(5-16-7-13-6-15-16)14-4-9-1-2-10-11(3-9)19-8-18-10/h1-3,6-7H,4-5,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMPKPSULMJLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185426
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

CAS RN

478047-31-3
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478047-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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